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Compound of Interest

Compound Name:
trans-1-Octen-1-ylboronic acid

pinacol ester

CAS No.: 83947-55-1

Cat. No.: B1587991

Get Quote

trans-1-Octen-1-ylboronic acid pinacol ester, identified by CAS number 83947-55-1, is a

vinylboronic ester that has become an invaluable reagent in synthetic chemistry.[1][2][3] Its

utility stems primarily from its role as a stable, easily handled nucleophilic partner in palladium-

catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] The pinacol

ester group confers enhanced stability against protodeboronation compared to the

corresponding boronic acid, allowing for easier purification and a longer shelf life, which are

critical advantages in complex, multi-step syntheses.[5] This guide details the essential

technical knowledge required to effectively synthesize and utilize this versatile compound.

Core Physicochemical Properties and
Specifications
Accurate identification and understanding of a reagent's physical properties are foundational to

its successful application. The key identifiers and characteristics of trans-1-octen-1-ylboronic
acid pinacol ester are summarized below.
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Property Value Source(s)

CAS Number 83947-55-1 [1][2][3]

Molecular Formula C₁₄H₂₇BO₂ [1][2][3]

Molecular Weight 238.18 g/mol [1][2]

IUPAC Name
4,4,5,5-tetramethyl-2-[(E)-oct-

1-enyl]-1,3,2-dioxaborolane
[1]

Synonyms

(E)-1-Octenylboronic acid

pinacol ester, trans-1-

Octenylboronic acid pinacol

ester

[2]

Appearance Liquid, Pale yellow oil [2][6]

Purity Typically ≥95% [2]

Density 0.881 g/mL at 25 °C [2]

Boiling Point 86-90 °C at 0.4-0.5 mmHg [2]

Refractive Index (n20/D) 1.446 [1][2]

SMILES
CCCCCCC=CB1OC(C)

(C)C(C)(C)O1
[1]

InChI Key
KQTOSGTXAFJZSJ-

VAWYXSNFSA-N
[1][2]

Synthesis: Catalytic Hydroboration of 1-Octyne
The most efficient and stereoselective method for preparing trans-1-octenylboronic acid pinacol

ester is through the hydroboration of a terminal alkyne, 1-octyne.[7][8] The choice of catalyst is

critical for achieving the desired trans (E) stereochemistry and high regioselectivity. While

various catalysts exist, dicyclohexylborane has proven to be highly effective for mediating this

transformation under mild, solvent-free conditions.[7][8]

Causality of Reagent Choice:
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1-Octyne: The terminal alkyne starting material.

Pinacolborane (HBpin): The boron source. It is preferred over other boranes like

catecholborane in this context because it directly yields the desired stable pinacol ester

without requiring a subsequent transesterification step, simplifying the workflow.[7]

Dicyclohexylborane (Cy₂BH): A sterically hindered borane that acts as a catalyst. It facilitates

the hydroboration of the alkyne with pinacolborane, promoting the transfer of the alkenyl

group from boron to boron and ensuring high selectivity for the trans-vinylboronate product.

[7][8] The reaction proceeds efficiently under neat (solvent-free) conditions, which is

environmentally benign and often leads to higher yields.[8]

Experimental Workflow: Synthesis Protocol
This protocol is designed as a self-validating system, incorporating purification and

characterization to ensure product integrity.
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Preparation & Reaction

Workup & Purification

Analysis & Storage

1. Reagent Preparation
- 1-Octyne (1.0 eq)

- Pinacolborane (1.0 eq)
- Dicyclohexylborane (5 mol%)

2. Reaction Setup
- Inert atmosphere (N₂/Ar)

- Add reagents to flask

3. Reaction
- Stir under neat conditions

- Room Temperature, 2h

4. Workup
- No aqueous workup needed

5. Purification
- Flash Chromatography

 (Pentane:Diethyl Ether 97:3)

6. Characterization
- NMR Spectroscopy

- GC-MS

7. Storage
- Store at ambient temperature

- Tightly sealed container

Click to download full resolution via product page

Caption: Synthesis workflow for trans-1-octen-1-ylboronic acid pinacol ester.
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Step-by-Step Methodology:

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add

dicyclohexylborane (5 mol%). The flask is then sealed with a septum and placed under an

inert atmosphere of nitrogen or argon.

Reagent Addition: Add 1-octyne (1.0 equivalent) via syringe, followed by the dropwise

addition of pinacolborane (1.0 equivalent) at room temperature.

Reaction Execution: Stir the neat mixture vigorously at room temperature. The reaction

progress can be monitored by GC-MS. Typically, the reaction is complete within 2 hours.[8]

The solvent-free condition is a key parameter for driving the reaction to completion with high

yield.[8]

Purification: Upon completion, the crude product is purified directly by flash column

chromatography on silica gel. A non-polar eluent system, such as pentane:diethyl ether

(97:3), is effective for isolating the product.[6]

Characterization: The final product, a pale yellow oil, should be characterized by ¹H NMR

and ¹³C NMR spectroscopy to confirm its structure and stereochemistry.[6] The signal for the

carbon atom attached to boron in the ¹³C NMR spectrum is often not detected or is very

broad due to quadrupolar relaxation.[9]

Application in Suzuki-Miyaura Cross-Coupling
The premier application of trans-1-octen-1-ylboronic acid pinacol ester is in the Suzuki-

Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a new

carbon-carbon single bond between the vinylboronic ester and an organohalide (e.g., an aryl

bromide), and it is a cornerstone of modern pharmaceutical and materials science synthesis.[4]

[5]

Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving

three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

electrophile (e.g., aryl bromide), forming a Pd(II) complex.
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Transmetalation: The organic group from the boronic ester is transferred to the palladium

center, displacing the halide. This step requires activation by a base (e.g., K₂CO₃), which

forms a boronate "ate" complex, rendering the organic group more nucleophilic.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the

cycle.

Pd(0)L_n

Ar-Pd(II)-X(L_n)

 Oxidative
 Addition 

Ar-Pd(II)-R(L_n)

 Transmetalation 

 Reductive
 Elimination 

Ar-R

Byproduct

Aryl Halide
(Ar-X)

Boronic Ester
(R-B(pin))

Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
Causality of Component Choice:

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The heart of the reaction. The choice of

ligand (e.g., SPhos, PPh₃) is crucial and can dramatically affect reaction yield and scope.[4]

Base (e.g., K₂CO₃, Cs₂CO₃): Essential for activating the boronic ester for transmetalation.

The strength and type of base must be matched to the substrates.
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Solvent (e.g., DMF, Toluene/Water): The solvent system must solubilize the reactants and

facilitate the interaction between the organic and aqueous (if present) phases where the

base resides.

Step-by-Step Methodology:

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), trans-1-octen-1-
ylboronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (1-5 mol%), and a suitable

base such as K₂CO₃ (2.0-3.0 eq).

Solvent Addition: Add the chosen solvent (e.g., DMF) and degas the mixture by bubbling with

nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium

catalyst.

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C)

and stir until the starting material is consumed, as monitored by TLC or GC-MS.

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl

acetate) and wash with water and brine to remove the base and inorganic salts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude product by flash column chromatography

to yield the pure coupled product.

Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring reagent stability and laboratory safety.

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat.[2][10][11] Handle the compound in a well-ventilated area or a

chemical fume hood.[10][12] Avoid contact with skin, eyes, and clothing, and prevent

inhalation of any mists or vapors.[10][11][12]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

While some sources recommend ambient temperature storage, refrigeration may be

preferable for long-term stability.[1][12] Keep away from heat, sparks, and open flames.[10]
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Stability: The pinacol ester is significantly more stable to air and moisture than the

corresponding boronic acid, but should still be protected from excessive exposure.

Conclusion
trans-1-Octen-1-ylboronic acid pinacol ester is a highly valuable and versatile synthetic

intermediate. Its stability, coupled with reliable and high-yielding synthetic protocols, makes it

an ideal choice for introducing an octenyl chain in complex molecule synthesis. Its primary

application in the robust and widely applicable Suzuki-Miyaura reaction solidifies its importance

for professionals in drug discovery, agrochemicals, and materials science. Understanding the

principles behind its synthesis and application allows researchers to leverage this powerful tool

to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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